molecular formula C15H18O4 B1221472 Stramonin B

Stramonin B

Cat. No.: B1221472
M. Wt: 262.3 g/mol
InChI Key: AYSAVJUPCHRCGO-ODHINMQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stramonin B is a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.31 g/mol. It is primarily isolated from plants within the Asteraceae family and has demonstrated significant pharmacological activities, including antineoplastic and cytotoxic properties . Its structural backbone, common among sesquiterpene lactones, includes a 15-carbon framework with oxygen-containing functional groups (e.g., lactone rings) that contribute to its bioactivity .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3R,3aR,6S,6aR,9aR,9bR)-6,9a-dimethylspiro[3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-3,2'-oxirane]-2,9-dione

InChI

InChI=1S/C15H18O4/c1-8-3-4-10-12(19-13(17)15(10)7-18-15)14(2)9(8)5-6-11(14)16/h5-6,8-10,12H,3-4,7H2,1-2H3/t8-,9-,10+,12+,14-,15-/m0/s1

InChI Key

AYSAVJUPCHRCGO-ODHINMQUSA-N

SMILES

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)[C@]24CO4

Canonical SMILES

CC1CCC2C(C3(C1C=CC3=O)C)OC(=O)C24CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such a comparison, based on general knowledge of this compound class and guidelines for comparative analysis outlined in the evidence .

Structural Comparison

Sesquiterpene lactones share a 15-carbon skeleton but differ in substituents and lactone ring configurations. For example:

  • Stramonin B : Contains a γ-lactone ring and methyl groups at specific positions (inferred from C₁₅H₁₈O₄ formula) .
  • Artemisinin : A sesquiterpene lactone with an endoperoxide bridge, enhancing its antimalarial activity.
  • Parthenolide: Features an α-methylene-γ-lactone group, critical for its anti-inflammatory effects.

Functional Comparison

Cytotoxic sesquiterpene lactones often target pathways like NF-κB or induce apoptosis. Key differences include:

  • This compound : Antineoplastic activity likely via disruption of mitochondrial membranes (common in lactones) .
  • Thapsigargin : Inhibits SERCA pumps, inducing endoplasmic reticulum stress.
  • Helenalin : Alkylates proteins to block NF-κB signaling.

Pharmacological Data

Compound Molecular Formula Source Plant Key Activity Mechanism of Action
This compound C₁₅H₁₈O₄ Asteraceae spp. Antineoplastic Mitochondrial disruption
Artemisinin C₁₅H₂₂O₅ Artemisia annua Antimalarial Endoperoxide-mediated radical production
Parthenolide C₁₅H₂₀O₃ Tanacetum parthenium Anti-inflammatory NF-κB inhibition

Key Differences

  • Bioactivity Specificity : this compound’s antineoplastic focus contrasts with Artemisinin’s antiparasitic role.
  • Structural Moieties: The absence of an α-methylene group in this compound may reduce its pro-inflammatory side effects compared to Parthenolide.
  • Source Diversity : this compound is restricted to Asteraceae, while other lactones like Thapsigargin are found in Apiaceae.

Q & A

Q. How should researchers validate transcriptomic data linking this compound to oxidative stress pathways?

  • Answer : Perform RNA-seq with triplicate biological replicates and adjust for false discovery rates (Benjamini-Hochberg). Confirm differential expression via qRT-PCR (≥2-fold change, p < 0.05). Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., NRF2) and assess rescue effects on ROS levels .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research across laboratories?

  • Answer : Adopt FAIR data principles: publish raw NMR/MS spectra in repositories (e.g., Zenodo), document detailed protocols (e.g., RRID), and share fungal strain IDs (e.g., CBS-KNAW). Use inter-laboratory ring tests to validate bioassay results .

Q. How can researchers ethically justify animal studies for this compound’s toxicity profiling?

  • Answer : Follow ARRIVE 2.0 guidelines: justify sample size via power analysis, minimize animal numbers using adaptive designs, and employ non-invasive endpoints (e.g., bioluminescence imaging). Submit protocols to institutional ethics committees with harm-benefit assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stramonin B
Reactant of Route 2
Stramonin B

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